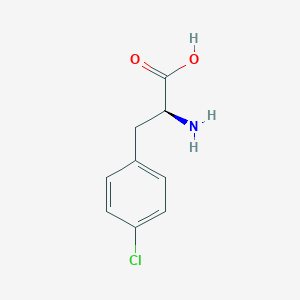

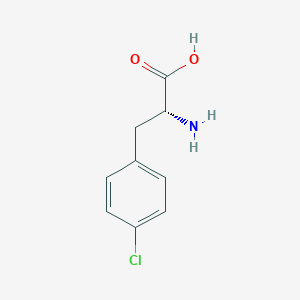

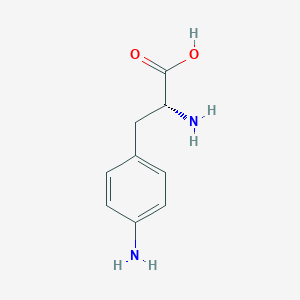

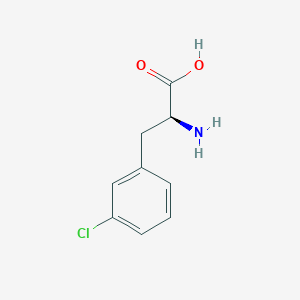

3-氯-L-苯丙氨酸

描述

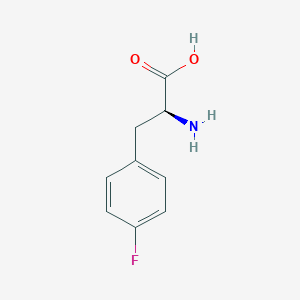

3-chloro-L-phenylalanine is a non-proteinogenic L-α-amino acid that is L-phenylalanine in which one of the meta-hydrogens of the phenyl group has been replaced by a chlorine . It has the molecular formula C9H10ClNO2 .

Synthesis Analysis

The synthesis of L-phenylalanine and its derivatives has been a topic of interest in recent research. One study discusses the biosynthesis of L-phenylalanine from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

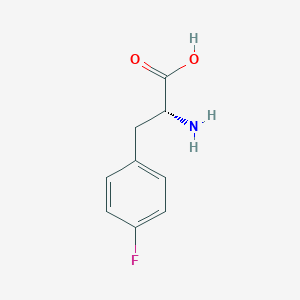

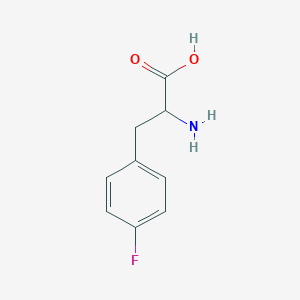

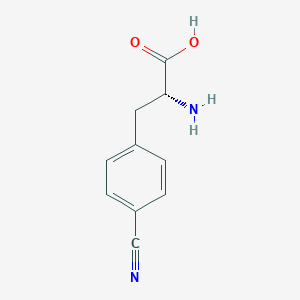

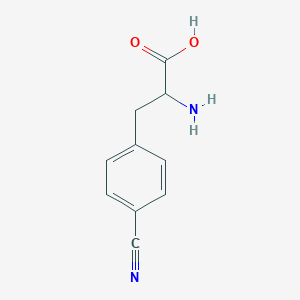

Molecular Structure Analysis

The molecular structure of 3-chloro-L-phenylalanine consists of a benzene ring with a chlorine atom and an amino acid chain attached to it . The InChI string representation of its structure is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6 (4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m0/s1 .

科学研究应用

生产改进: L-苯丙氨酸在食品和药用领域都至关重要。一项研究开发了一种体外系统,用于定量研究大肠杆菌中苯丙氨酸生物合成。这种方法可以提高苯丙氨酸的产量,可能适用于3-氯-L-苯丙氨酸(Ding et al., 2016)。

酚类化合物生产: 研究了不同浓度的L-苯丙氨酸对紫苏荞麦芽的酚类化合物积累的影响。这样的研究对了解3-氯-L-苯丙氨酸对植物生物化学的影响可能是相关的(Seo et al., 2015)。

电化学传感器开发: 利用分子印迹技术开发了一种新型的L-苯丙氨酸检测电化学传感器。这种传感器可能被改进用于特定检测3-氯-L-苯丙氨酸(Ermiş et al., 2017)。

基因表达和工程: 对大肠杆菌进行了遗传工程以增强L-苯丙氨酸的生物合成,这可能适用于修改的氨基酸,如3-氯-L-苯丙氨酸(Liu et al., 2018)。

生物转化和同位素效应: 使用动力学和溶剂同位素效应方法研究了L-苯丙氨酸及其衍生物,包括3-氯-L-苯丙氨酸的生物转化机制(Kańska et al., 2016)。

光催化降解: 研究了水溶液中苯丙氨酸(Phe)的光催化降解,这对了解3-氯-L-苯丙氨酸的环境影响和降解途径是相关的(Elsellami et al., 2010)。

苯丙氨酸氨基裂解酶(PAL)研究: 对PAL的研究提供了关于催化L-苯丙氨酸生物转化的见解,为3-氯-L-苯丙氨酸的潜在应用和修改提供了启示(MacDonald & D'Cunha, 2007)。

合成代谢工程: 研究了利用葡萄糖对大肠杆菌进行工程改造以增强L-苯丙氨酸生产的方法,这可能适用于合成3-氯-L-苯丙氨酸等衍生物(Báez-Viveros et al., 2004)。

电化学传感器和生物传感器: 开发用于苯丙氨酸电分析的电化学传感器可能对特定检测和分析3-氯-L-苯丙氨酸(Dinu & Apetrei, 2020)具有重要意义。

未来方向

Future research directions could include further investigation into the biosynthesis of L-phenylalanine and its derivatives from inexpensive aromatic precursors . Additionally, the use of 3-chloro-L-phenylalanine as an internal standard in metabolomic studies suggests potential applications in this field .

作用机制

Target of Action

3-Chloro-L-phenylalanine, also known as L-3-Chlorophenylalanine, is a non-proteinogenic L-α-amino acid . It is a derivative of L-phenylalanine, where one of the meta-hydrogens of the phenyl group has been replaced by a chlorine Considering its structural similarity to l-phenylalanine, it may interact with enzymes involved in the metabolism of l-phenylalanine, such as phenylalanine ammonia-lyase and tyrosine hydroxylase .

Mode of Action

For instance, it could potentially inhibit the activity of phenylalanine ammonia-lyase, an enzyme that converts L-phenylalanine to trans-cinnamic acid .

Biochemical Pathways

3-Chloro-L-phenylalanine, being a derivative of L-phenylalanine, may be involved in similar biochemical pathways. L-phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-phenylethanol through the Ehrlich pathway . .

Pharmacokinetics

It could be metabolized by enzymes that normally metabolize L-phenylalanine and excreted via the kidneys .

属性

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375800 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-L-phenylalanine | |

CAS RN |

80126-51-8 | |

| Record name | 3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

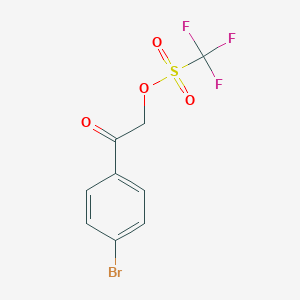

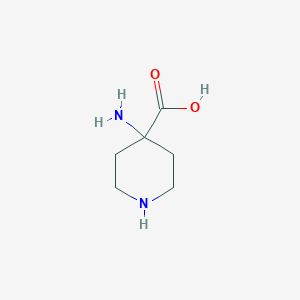

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

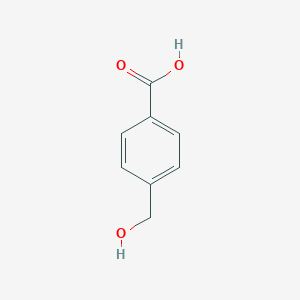

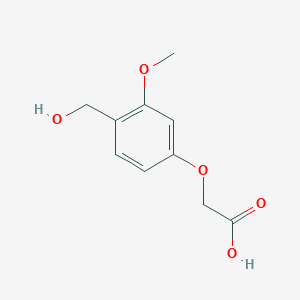

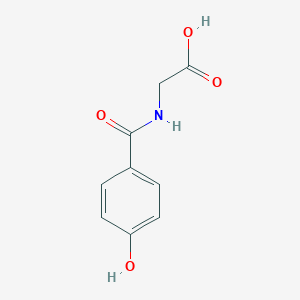

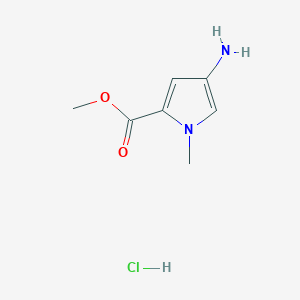

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。